
4-Bromo-6-fluoropyridin-2-ol
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Overview
Description
4-Bromo-6-fluoropyridin-2-ol is a heterocyclic organic compound with the molecular formula C5H3BrFNO It is a derivative of pyridine, where the hydrogen atoms at positions 4 and 6 are substituted with bromine and fluorine atoms, respectively, and the hydrogen at position 2 is replaced by a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-fluoropyridin-2-ol typically involves the halogenation of pyridine derivatives. One common method is the nucleophilic substitution reaction where a pyridine derivative is treated with bromine and fluorine sources under controlled conditions. For instance, 4-bromo-2-hydroxypyridine can be fluorinated using a fluorinating agent like Selectfluor to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available pyridine derivatives. The process typically includes halogenation, hydroxylation, and purification steps to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-6-fluoropyridin-2-ol can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom.
Coupling Reactions: It can participate in Suzuki or Heck coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like dimethylformamide.
Major Products:
- Substituted pyridines with various functional groups depending on the nucleophile used.
- Oxidized or reduced derivatives of this compound.
- Coupled products with aryl or alkyl groups .
Scientific Research Applications
4-Bromo-6-fluoropyridin-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 4-Bromo-6-fluoropyridin-2-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards molecular targets, influencing various biochemical pathways .
Comparison with Similar Compounds
- 4-Bromo-2-fluoropyridine
- 6-Bromo-2-fluoropyridine
- 4-Chloro-6-fluoropyridin-2-ol
Comparison: 4-Bromo-6-fluoropyridin-2-ol is unique due to the specific positioning of the bromine and fluorine atoms, which can significantly influence its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different chemical and biological properties, making it a valuable compound for targeted applications .
Properties
IUPAC Name |
4-bromo-6-fluoro-1H-pyridin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrFNO/c6-3-1-4(7)8-5(9)2-3/h1-2H,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLBFAIUAWMBQGX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(NC1=O)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.99 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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